molecular formula C20H20N2O3 B10821250 (2R,3S,9R)-5-acetyl-4-hydroxy-8,8-di((113C)methyl)-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one

(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-di((113C)methyl)-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one

Cat. No.: B10821250
M. Wt: 356.24 g/mol
InChI Key: SZINUGQCTHLQAZ-HORFKVFLSA-N
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Description

Cyclopiazonic Acid-13C20 is a labeled analog of cyclopiazonic acid, a mycotoxin produced by certain species of fungi, including Penicillium and Aspergillus. This compound is primarily used as an internal standard for the quantification of cyclopiazonic acid in various analytical applications, particularly in mass spectrometry. Cyclopiazonic acid itself is known for its inhibitory effects on sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which plays a crucial role in calcium regulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopiazonic Acid-13C20 involves the incorporation of carbon-13 isotopes into the cyclopiazonic acid molecule. This process typically starts with the precursor compounds that are enriched with carbon-13. The synthetic route includes several steps such as cyclization, acetylation, and hydroxylation under controlled conditions to ensure the incorporation of the isotopes at specific positions within the molecule .

Industrial Production Methods: Industrial production of Cyclopiazonic Acid-13C20 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The final product is often formulated as a solution in acetonitrile to facilitate its use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: Cyclopiazonic Acid-13C20 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: This reaction can affect the carbonyl groups within the structure.

    Substitution: This reaction can involve the replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Cyclopiazonic Acid-13C20 has a wide range of applications in scientific research:

Mechanism of Action

Cyclopiazonic Acid-13C20 exerts its effects by inhibiting the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA). This enzyme is responsible for pumping calcium ions into the sarcoplasmic and endoplasmic reticulum, which is crucial for muscle contraction and other cellular processes. By inhibiting SERCA, Cyclopiazonic Acid-13C20 disrupts calcium homeostasis, leading to various physiological effects .

Comparison with Similar Compounds

    Thapsigargin: Another SERCA inhibitor but structurally different.

    Ryanodine: Affects calcium channels but through a different mechanism.

    Caffeine: Modulates calcium release from the sarcoplasmic reticulum but not a direct SERCA inhibitor.

Uniqueness: Cyclopiazonic Acid-13C20 is unique due to its specific inhibition of SERCA and its use as an isotopically labeled standard in analytical chemistry. Its structure allows for precise quantification in mass spectrometry, making it invaluable in research and industrial applications .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

356.24 g/mol

IUPAC Name

(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-di((113C)methyl)-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one

InChI

InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16-17,21,24H,7H2,1-3H3/t12-,16+,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1

InChI Key

SZINUGQCTHLQAZ-HORFKVFLSA-N

Isomeric SMILES

[13CH3][13C](=O)[13C]1=[13C]([13C@@H]2[13C@@H]3[13C@@H]([13CH2][13C]4=[13C]5[13C]3=[13CH]N[13C]5=[13CH][13CH]=[13CH]4)[13C](N2[13C]1=O)([13CH3])[13CH3])O

Canonical SMILES

CC(=O)C1=C(C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O

Origin of Product

United States

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